(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Description
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Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXWHQTVMSFSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is worth noting that compounds with similar structures, such as flupyradifurone, are known to target sap-feeding pests such as aphids.
Mode of Action
Related compounds like flupyradifurone act as agonists on insect nicotinic acetylcholine receptors. This interaction leads to changes in the target organism, such as the inhibition of honeydew excretion within 2 hours and death of the aphids after 48 hours.
Biochemical Pathways
Related compounds like 2-fluoroethanol are known to metabolize to fluorocitrate, exerting toxic effects.
Pharmacokinetics
Related compounds like flupyradifurone have been shown to have a high rate of uptake by plants and crops, with fast root uptake and even distribution in the entire plant via xylem translocation.
Biological Activity
The compound (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparisons with similar compounds.
Structural Overview
The molecular formula of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is , with a molecular weight of approximately 220.24 g/mol. The compound consists of a pyrazole ring substituted with a phenyl group and a fluorinated ethyl group, along with a hydroxymethyl group that may enhance its reactivity and interaction with biological targets .
Synthesis Methods
The synthesis of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol can be achieved through several methods:
- Formation of the Pyrazole Ring : This can be accomplished via cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
- Introduction of the Fluoroethyl Group : Nucleophilic substitution reactions using fluoroethyl halides can introduce the fluoroethyl group.
- Hydroxymethylation : The final step involves hydroxymethylation, often achieved using formaldehyde under basic conditions .
The specific mechanism of action for (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol remains largely unexplored in the literature. However, it is hypothesized that the compound may interact with various biological targets, such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoroethyl group is expected to enhance binding affinity and specificity due to its unique electronic properties .
Biological Activity
Research surrounding pyrazole derivatives suggests that they exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Pyrazoles are known for their potential in reducing inflammation.
- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines .
Comparative Analysis
To better understand the potential biological activity of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole | Methyl group instead of phenyl | Potentially different biological activity |
| 3-(4-chlorophenyl)-1H-pyrazole | Chlorinated phenyl substituent | Enhanced lipophilicity |
| 4-(trifluoromethyl)phenyl pyrazole | Trifluoromethyl group | Increased metabolic stability |
This table highlights how variations in substituents can lead to different biological activities and chemical reactivities among pyrazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
